molecular formula C29H37NO4 B1205801 Bucromarone CAS No. 78371-66-1

Bucromarone

Cat. No. B1205801
CAS RN: 78371-66-1
M. Wt: 463.6 g/mol
InChI Key: DYGLNTZLBQBOPT-UHFFFAOYSA-N
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Description

Bucromarone is a chemical compound with the molecular formula C29H37NO4 . It is used as a cardiac depressant .


Molecular Structure Analysis

The molecular structure of Bucromarone is determined by its molecular formula, C29H37NO4 . The analysis of molecular structures typically involves techniques such as X-ray crystallography and electron diffraction .


Physical And Chemical Properties Analysis

Bucromarone has a molecular weight of 463.608 Da . The physical and chemical properties of a compound can be determined by various factors including its molecular structure and the nature of the chemical bonds it contains .

Scientific Research Applications

Metabolism and Disposition in Animals

  • Study Overview : Research conducted by Maurizis et al. (1991) investigated the metabolism and disposition of bucromarone in rats and mice. The study found that more than 90% of administered bucromarone was excreted in bile, with significant metabolism occurring in the liver. This led to a conclusion that bucromarone undergoes extensive metabolism, resulting in potentially pharmacologically active metabolites. The study provides crucial insights into the biodistribution and metabolism of bucromarone in animal models (Maurizis et al., 1991).

Radiolabeled Compound Synthesis

  • Study Overview : A study by Nicolas et al. (1986) focused on the synthesis of 14C-bucromarone. The study successfully synthesized 14C-labeled bucromarone succinate and hydrochloride, which are crucial for tracing the drug's distribution and interactions in biological systems. This development aids in understanding the pharmacokinetics and dynamics of bucromarone (Nicolas et al., 1986).

Radiometric Determination in Human Plasma

  • Study Overview : Research conducted by Everett et al. (1989) developed a novel method for determining [14C]bucromarone in human plasma. This method, which involved high-performance liquid chromatography, provided a means to quantify bucromarone in plasma samples accurately. This advancement is significant for clinical pharmacokinetic studies of bucromarone (Everett et al., 1989).

properties

IUPAC Name

2-[4-[3-(dibutylamino)propoxy]-3,5-dimethylbenzoyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37NO4/c1-5-7-14-30(15-8-6-2)16-11-17-33-29-21(3)18-23(19-22(29)4)28(32)27-20-25(31)24-12-9-10-13-26(24)34-27/h9-10,12-13,18-20H,5-8,11,14-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGLNTZLBQBOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCOC1=C(C=C(C=C1C)C(=O)C2=CC(=O)C3=CC=CC=C3O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868475
Record name 2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bucromarone

CAS RN

78371-66-1
Record name Bucromarone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078371661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUCROMARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI688O846T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the metabolism of Bucromarone in living organisms?

A1: Studies using radiolabeled Bucromarone in rats and mice show that the drug is extensively metabolized, primarily in the liver. [] The primary metabolic pathway involves dealkylation of the N-dibutyl group. [] This process results in three main metabolites: monodesbutylbucromarone, didesbutylbucromarone, and 2-(3-5-dimethyl-4-hydroxybenzoyl) chromone. [] These metabolites are then excreted primarily through the bile. []

Q2: How bioavailable is Bucromarone after oral administration?

A2: Research suggests that Bucromarone has poor bioavailability after oral administration. [] While it's well-absorbed from the gastrointestinal tract, the drug and its metabolites are rapidly taken up by the liver and excreted in bile, limiting the amount reaching systemic circulation. [] This is evidenced by the low tissue and blood concentrations observed after oral administration compared to intravenous injection. []

Q3: What is the purpose of synthesizing radiolabeled Bucromarone?

A3: Synthesizing 14C-Bucromarone, where the radiolabel is incorporated into the chromone group, allows researchers to track the drug's absorption, distribution, metabolism, and excretion within the body. [, ] This is crucial for understanding the drug's pharmacokinetic profile. [] The specific activity of the synthesized 14C-Bucromarone succinate and hydrochloride was determined to be 275.6 MBq/mmol and 277.5 MBq/mmol, respectively. []

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